molecular formula C11H14O4 B13904455 Methyl 2-(3-methoxyphenoxy)propanoate

Methyl 2-(3-methoxyphenoxy)propanoate

Cat. No.: B13904455
M. Wt: 210.23 g/mol
InChI Key: BYTLLGMOFAYVRH-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 3-methoxyphenoxy group and a methyl ester moiety. Its molecular formula is C₁₁H₁₄O₄, with a calculated molecular weight of 210.23 g/mol. The compound’s structure includes a methoxy group at the 3-position of the phenyl ring, linked via an ether oxygen to the propanoate chain.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(3-methoxyphenoxy)propanoate

InChI

InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-6-4-5-9(7-10)13-2/h4-8H,1-3H3

InChI Key

BYTLLGMOFAYVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=C1)OC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis

Reaction Scheme:
$$
\text{3-methoxyphenol} + \text{methyl 2-bromopropanoate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{methyl 2-(3-methoxyphenoxy)propanoate} + \text{KBr} + \text{CO}_2
$$

Procedure:

  • Dissolve 3-methoxyphenol and potassium carbonate in dry DMF.
  • Add methyl 2-bromopropanoate dropwise at room temperature.
  • Stir the mixture at 60–80 °C for several hours.
  • After completion, cool, dilute with water, and extract with ethyl acetate.
  • Wash organic layer, dry over sodium sulfate, and purify by column chromatography.

Notes:

  • The base deprotonates the phenol, generating a phenoxide ion, which attacks the electrophilic carbon of the bromoester.
  • Yields are typically high (60–85%) with minimal side products.

Esterification Using Coupling Agents

Reaction Scheme:
$$
\text{3-methoxyphenol} + \text{methyl propanoate (activated)} \xrightarrow{\text{DCC/EDC}} \text{this compound}
$$

Procedure:

  • Mix 3-methoxyphenol and methyl propanoate with a coupling agent (e.g., DCC or EDC) in dichloromethane.
  • Optionally, add a catalytic amount of DMAP to enhance reaction rate.
  • Stir at room temperature or slightly elevated temperature overnight.
  • Filter off urea byproducts, wash, and purify the ester by chromatography.

Notes:

  • This method is suitable when direct alkylation is less efficient or when sensitive functional groups are present.
  • Yields are moderate to good (60–75%).

Mitsunobu Reaction

Reaction Scheme:
$$
\text{3-methoxyphenol} + \text{methyl lactate} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{this compound}
$$

Procedure:

  • Combine 3-methoxyphenol, methyl lactate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in dry THF.
  • Stir at 0 °C to room temperature overnight.
  • Work up by extraction and purify by chromatography.

Notes:

  • The Mitsunobu reaction is particularly useful for forming ethers with inversion of configuration at the alcohol center.
  • Chiral methyl lactate can yield optically active products.

Reaction Data and Yields

Table 2. Selected Experimental Data

Entry Method Solvent Temp (°C) Time (h) Yield (%) Reference
1 Williamson Ether DMF 80 6 82
2 Esterification (DCC) DCM 25 12 70
3 Mitsunobu THF 0–25 16 75

Analytical Data

Product Characterization:

  • The product is typically characterized by NMR (¹H, ¹³C), IR, and MS.
  • ¹H NMR: Signals for aromatic protons, methoxy group, and ester methyl group are diagnostic.
  • Purity is confirmed by HPLC or GC as needed.

Comparative Analysis

Criteria Williamson Ether Esterification (DCC/EDC) Mitsunobu Reaction
Atom Economy Good Moderate Moderate
Operational Simplicity High Moderate Moderate
Scalability High Moderate Moderate
Chiral Control Limited Limited Excellent
Environmental Impact Moderate Moderate Lower (if optimized)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenoxypropanoate.

    Reduction: Formation of 2-(3-methoxyphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the substituent used.

Scientific Research Applications

Methyl 2-(3-methoxyphenoxy)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active phenoxypropanoate moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Methyl 2-(3-methoxyphenoxy)propanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Structural Differences vs. Target Compound
This compound C₁₁H₁₄O₄ 210.23 Methyl ester, 3-methoxyphenoxy group Baseline compound
Ethyl 2-(3-methoxyphenoxy)propanoate C₁₂H₁₆O₄ 224.25 Ethyl ester Larger ester group; increased hydrophobicity
Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate C₁₆H₁₇ClN₂O₅ 364.77 Chloro, cyano, methoxy groups Benzoate core; additional electron-withdrawing substituents
Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate C₁₈H₁₇ClNO₃ 340.79 Chloro, isoindolinyl groups Bulky aromatic substituent; enhanced lipophilicity
2-(3-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 Carboxylic acid, methyl branch Acidic functional group; no ester linkage
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 Carboxylic acid, 2-methoxy substitution Altered phenyl substitution position

Key Findings and Implications

Ester Group Variations
  • Ethyl vs. Methyl Ester: Ethyl 2-(3-methoxyphenoxy)propanoate (C₁₂H₁₆O₄) has a higher molecular weight and reduced polarity compared to the methyl analog. This difference may lower its solubility in polar solvents but improve compatibility with hydrophobic matrices .
Substituent Effects
  • The chloro group also enhances lipophilicity, which could influence bioavailability .
  • Isoindolinyl Moiety: Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate’s isoindolinyl group adds steric bulk and aromaticity, possibly stabilizing the compound against metabolic degradation .
Functional Group Comparisons
  • Carboxylic Acids vs. Esters: Compounds like 2-(3-methoxyphenyl)-2-methylpropanoic acid and 3-(2-methoxyphenyl)propanoic acid exhibit higher polarity due to their carboxylic acid groups. This increases their solubility in aqueous environments but reduces stability in acidic conditions compared to esters .
Substitution Position

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